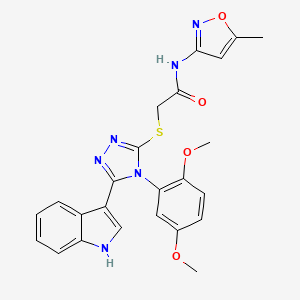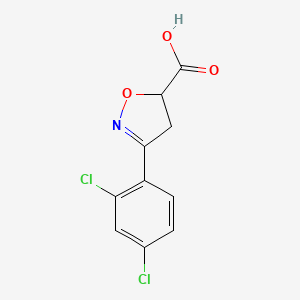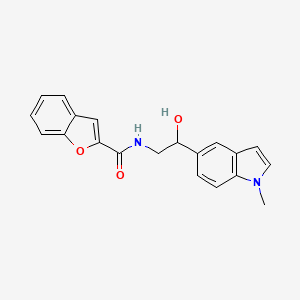
3-(N-phenylsulfamoyl)-N-(thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(N-phenylsulfamoyl)-N-(thiazol-2-yl)benzamide, also known as PTB or NSC 71907, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been found to possess various biological activities, including anticancer, antifungal, and antibacterial properties.
Mécanisme D'action
The mechanism of action of 3-(N-phenylsulfamoyl)-N-(thiazol-2-yl)benzamide involves the inhibition of HDAC activity, which leads to the accumulation of acetylated histones and the upregulation of tumor suppressor genes. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. This compound binds to the active site of HDACs and inhibits their activity, leading to the accumulation of acetylated histones and the upregulation of tumor suppressor genes. This mechanism of action has been implicated in the anticancer activity of this compound.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells by inhibiting HDAC activity. This compound also possesses antifungal and antibacterial activity by disrupting the cell membrane integrity of pathogenic microorganisms. In addition, this compound has been found to inhibit the growth of tumor xenografts in vivo, indicating its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
3-(N-phenylsulfamoyl)-N-(thiazol-2-yl)benzamide possesses various advantages and limitations for lab experiments. Its anticancer activity has been extensively studied, and it has been found to exhibit potent activity against various cancer cell lines. This compound also possesses antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents. However, this compound has been found to exhibit low aqueous solubility, which may limit its bioavailability and pharmacokinetic properties.
Orientations Futures
There are several future directions for the research on 3-(N-phenylsulfamoyl)-N-(thiazol-2-yl)benzamide. One potential direction is the development of this compound derivatives with improved pharmacokinetic properties and aqueous solubility. Another direction is the investigation of the mechanism of action of this compound in more detail, including the identification of its target proteins and downstream signaling pathways. Furthermore, the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer and microbial infections, should be explored further.
Méthodes De Synthèse
The synthesis of 3-(N-phenylsulfamoyl)-N-(thiazol-2-yl)benzamide involves the reaction of 2-aminothiazole with benzoyl chloride to form 2-(benzoylamino)thiazole, which is then reacted with phenylsulfonyl chloride to produce 3-(N-phenylsulfamoyl)-2-(benzoylamino)thiazole. This compound is then reacted with 4-fluorobenzoyl chloride in the presence of a base to yield the final product, this compound.
Applications De Recherche Scientifique
3-(N-phenylsulfamoyl)-N-(thiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. This compound has also been found to possess antifungal and antibacterial activity against various pathogenic microorganisms, including Candida albicans and Staphylococcus aureus.
Propriétés
IUPAC Name |
3-(phenylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c20-15(18-16-17-9-10-23-16)12-5-4-8-14(11-12)24(21,22)19-13-6-2-1-3-7-13/h1-11,19H,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKGEVUQCOEVOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methoxyphenethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2902475.png)




![8-(2,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2902485.png)
![3-(1H-benzimidazol-2-yl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-2H-chromen-2-one](/img/structure/B2902486.png)


![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 4-fluorobenzoate](/img/structure/B2902491.png)
![N-(3-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2902492.png)
![2-[4-[(2-methoxyphenyl)carbamoyl]phenoxy]acetic Acid](/img/structure/B2902493.png)